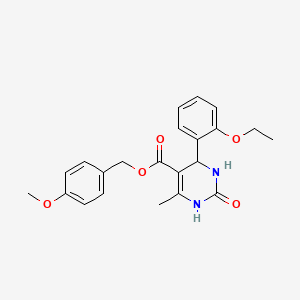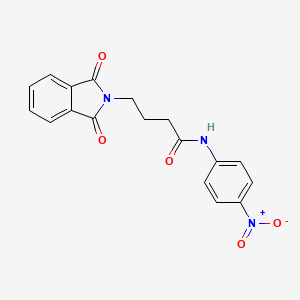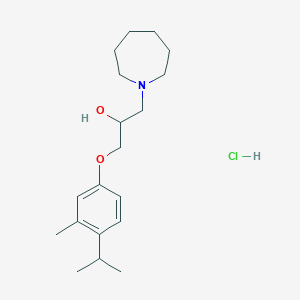![molecular formula C16H17FO3 B5164425 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5164425.png)
1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is a synthetic compound that belongs to the family of aryl fluorides. This compound is widely used in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene is not fully understood. However, it is believed to exert its effects by interacting with specific molecular targets in cells. In pharmaceutical research, it has been shown to inhibit the activity of certain enzymes and receptors involved in disease progression. In agrochemical research, it has been shown to interfere with the growth and development of pests and weeds. In materials science, it has been shown to influence the physical and chemical properties of materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene vary depending on the specific application and concentration used. In pharmaceutical research, it has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. In agrochemical research, it has been shown to exhibit herbicidal and pesticidal effects. In materials science, it has been shown to influence the mechanical, optical, and electronic properties of materials.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene in lab experiments include its unique properties, high purity, and potential applications in various fields. However, its limitations include its low yield, high cost, and potential toxicity.
Orientations Futures
There are several future directions for the use of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene in scientific research. In pharmaceutical research, it can be further investigated for its potential as a drug candidate for the treatment of various diseases. In agrochemical research, it can be further studied for its potential as a safer and more effective pesticide and herbicide. In materials science, it can be further explored for its potential as a building block for the synthesis of novel materials with unique properties. Additionally, the mechanism of action and biochemical and physiological effects of this compound can be further elucidated to better understand its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves the reaction of 1-bromo-2-fluorobenzene with 3-(4-methoxyphenoxy)propyl magnesium bromide in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of around 50%. The purity of the compound can be increased by further purification techniques such as column chromatography.
Applications De Recherche Scientifique
1-Fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene has been extensively used in scientific research due to its potential applications in various fields. In pharmaceutical research, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In agrochemical research, it has been studied for its potential as a pesticide and herbicide. In materials science, it has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
1-fluoro-2-[3-(4-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIPIFILCWZQGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![diisopropyl 4-[5-(2,5-dichlorophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5164352.png)

![2-[(2-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B5164356.png)
![2-(allylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5164363.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5164374.png)

![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzenesulfonate](/img/structure/B5164378.png)
![N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5164386.png)

![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)